7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWXVDHYNFFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzylpiperazine and fluorophenyl groups through nucleophilic substitution or coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and fluorinated aromatic compounds. The reaction conditions may vary, but they generally involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper complexes.
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine or fluorophenyl groups can be replaced with other substituents using appropriate nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent . Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating neurological disorders and cancers. The presence of the benzylpiperazine group enhances its affinity for certain receptors, potentially leading to improved therapeutic efficacy.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. Such findings underscore the compound's potential in oncology research.
Pharmacology
The pharmacological profile of 7-(4-benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine suggests it may act as an antagonist or agonist at certain neurotransmitter receptors. This activity is particularly relevant in the context of neurological disorders , where modulation of neurotransmitter systems can lead to therapeutic benefits.
Data Table: Biological Activities
| Activity Type | Target Receptor/Enzyme | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Cytotoxicity | |
| Neurological Effects | Dopamine receptors | Modulation | |
| Antidepressant | Serotonin receptors | Potential Agonism |
Materials Science
Beyond biological applications, this compound is also being explored in materials science for its unique electronic properties. Its structural characteristics make it suitable for applications in the development of advanced materials such as organic semiconductors and coatings.
Case Study: Electronic Applications
Research has shown that pyrazolo[1,5-a]pyrimidines can be utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures has resulted in enhanced performance metrics, including increased efficiency and stability.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs:
*Estimated based on analogs in .
Key Observations :
- Position 3 : Fluorine (target) vs. chlorine () affects electronegativity and binding pocket interactions. Fluorine’s smaller size and higher electronegativity may enhance target selectivity .
- Pyridinylpiperazine () introduces aromaticity and additional hydrogen-bonding sites .
Physicochemical Properties
- Lipophilicity : The benzylpiperazine group (target) increases logP compared to piperidine () but reduces it relative to pyridinylpiperazine () due to aromatic nitrogen .
- Solubility : Fluorine at Position 3 enhances solubility compared to chlorine () .
- Metabolic Stability : The 4-fluorophenyl group resists oxidative metabolism, a common strategy in drug design .
Biological Activity
7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is an organic compound that has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and neuroprotective effects. The unique structure of this compound, characterized by the presence of a benzylpiperazine and a fluorophenyl group, suggests specific interactions with biological targets.
The molecular formula of this compound is . The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can modify its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Its interaction with various biological targets has been explored in several studies:
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For instance, studies have demonstrated that compounds with similar structures can act as competitive inhibitors of tyrosinase (TYR), an enzyme involved in melanin synthesis. Inhibiting TYR can be beneficial for treating hyperpigmentation disorders .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group is believed to enhance its binding affinity to cancer-related targets.
- Neurological Effects : The benzylpiperazine moiety is associated with neuropharmacological activity. Compounds containing this fragment have shown promise in treating conditions such as anxiety and depression by interacting with serotonin receptors .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for selected compounds:
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Tyrosinase |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Tyrosinase |
| Kojic Acid | 17.76 | Tyrosinase |
Case Studies
Several studies have focused on the synthesis and evaluation of compounds containing the benzylpiperazine moiety:
- Study on Tyrosinase Inhibition : This research evaluated new molecules for their ability to inhibit tyrosinase derived from Agaricus bisporus. Compounds structurally related to this compound showed promising results as competitive inhibitors .
- Neuropharmacological Evaluation : A study investigated the binding affinity of benzylpiperazine derivatives at sigma receptors, revealing that modifications on the phenyl ring significantly influenced receptor affinity and selectivity .
Q & A
Basic Questions
Q. What are the established synthetic routes for 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine?
- Methodology : The synthesis typically involves a multi-step approach:
Core formation : Condensation of aminopyrazole derivatives (e.g., 5-amino-3-(4-fluorophenyl)-1H-pyrazole) with dielectrophilic reagents (e.g., β-diketones or β-ketoesters) under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core .
Substitution reactions : Introduction of the 4-benzylpiperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene/DMF at 80–100°C .
- Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring conformation .
- X-ray crystallography : Resolve crystal packing and molecular geometry (e.g., torsion angles of the benzylpiperazine group) .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C-F stretch at ~1220 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?
- Assays :
- Kinase inhibition : Screen against CDK2 (Cyclin-Dependent Kinase 2) using fluorescence polarization assays, with IC₅₀ values calculated via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ determination .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Approach :
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in substitution reactions (e.g., benzylpiperazine attachment) .
- Reaction path screening : Employ software like Gaussian or ORCA to evaluate energy barriers for key steps (e.g., cyclization or coupling reactions) .
- Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict optimal solvents, temperatures, and catalysts .
Q. How do substituent variations on the benzylpiperazine moiety affect the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Benzyl group substitution : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition by increasing hydrophobic interactions with CDK2’s ATP-binding pocket .
- Piperazine ring modifications : N-methylation improves solubility but reduces binding affinity due to steric hindrance .
- Comparative data : Replace benzyl with phenylpiperazine to test selectivity against off-target receptors (e.g., serotonin receptors) .
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Analysis strategies :
Assay standardization : Compare protocols for cell lines (passage number, media) and kinase purity .
Structural validation : Re-examine crystallographic data to confirm substituent orientation (e.g., fluorophenyl vs. chlorophenyl meta/para positions) .
Meta-analysis : Use tools like RevMan to statistically aggregate data from studies with conflicting results, adjusting for variables like assay sensitivity .
Q. What strategies are effective in improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives?
- Optimization approaches :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to the benzylpiperazine ring to enhance aqueous solubility .
- Metabolic stability : Replace labile methyl groups with deuterated analogs or trifluoromethyl moieties to slow CYP450-mediated degradation .
- Prodrug design : Mask the piperazine nitrogen with acetyl or PEG groups to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
